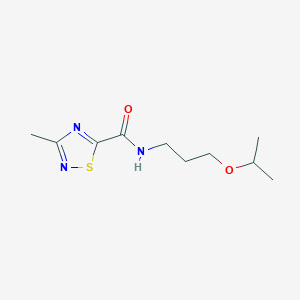
N-(3-isopropoxipropil)-3-metil-1,2,4-tiadiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 3-isopropoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
Mecanismo De Acción
The mechanism of action of N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-isopropoxypropyl)-2-thiophenecarboxamide
- N-(3-isopropoxypropyl)-N’-(6-methyl-2-pyridinyl)thiourea
- N-(3-isopropoxypropyl)-3-((4-methoxyphenyl)sulfonamido)-4-morpholinobenzamide
Uniqueness
N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiadiazole core and isopropoxypropyl side chain contribute to its versatility and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
3-methyl-N-(3-propan-2-yloxypropyl)-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-7(2)15-6-4-5-11-9(14)10-12-8(3)13-16-10/h7H,4-6H2,1-3H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSXCJHJHPUAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCCOC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)
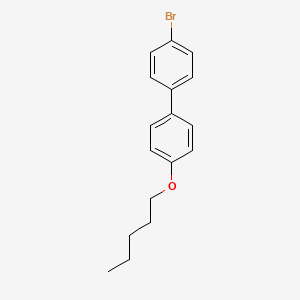
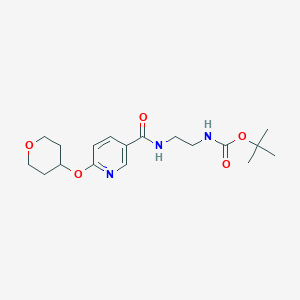
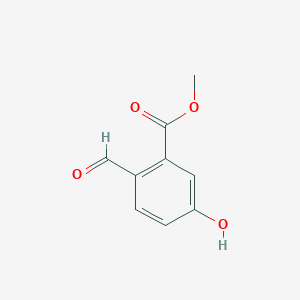

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2360089.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360090.png)
![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)
![N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2360094.png)
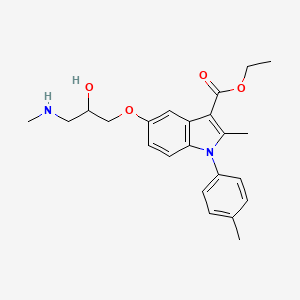
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2360101.png)
![3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2360102.png)
![N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride](/img/structure/B2360104.png)
